molecular formula C20H26N2O3 B4419483 1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide

1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide

Cat. No. B4419483
M. Wt: 342.4 g/mol
InChI Key: LWDAJLMLNDTFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide, also known as FMP3, is a synthetic compound that belongs to the class of piperidine carboxamides. FMP3 has been widely studied due to its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide involves the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. This compound also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis by activating caspases, which are enzymes that promote cell death. This compound has also been shown to inhibit the expression of various genes that are involved in cell growth and survival. In the brain, this compound has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide in lab experiments is its high purity, which ensures reproducibility and accuracy of results. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, this compound may have off-target effects on other signaling pathways, which may complicate data interpretation.

Future Directions

There are several future directions for the study of 1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide. One potential application is in the development of novel cancer therapies, either as a standalone treatment or in combination with other drugs. This compound may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanisms of this compound's neuroprotective and anti-inflammatory effects, which may lead to the development of new therapies for various inflammatory diseases.

Scientific Research Applications

1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to possess neuroprotective properties, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(furan-2-ylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19-10-2-1-6-16(19)7-3-11-21-20(24)17-8-4-12-22(14-17)15-18-9-5-13-25-18/h1-2,5-6,9-10,13,17,23H,3-4,7-8,11-12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDAJLMLNDTFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)NCCCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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